molecular formula C13H15BrN2O4 B13490730 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13490730
M. Wt: 343.17 g/mol
InChI Key: FFZRIHVWNHTMJT-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring and a hexahydropyrimidine-2,4-dione moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The key steps include:

    Etherification: The attachment of the 2-methoxyethoxy group to the aromatic ring, which can be achieved through nucleophilic substitution reactions.

    Cyclization: The formation of the hexahydropyrimidine-2,4-dione ring system, typically through a condensation reaction involving suitable amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the hexahydropyrimidine-2,4-dione moiety.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring and hexahydropyrimidine-2,4-dione moiety can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is unique due to its combination of a brominated aromatic ring and a hexahydropyrimidine-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(14)8-10(11)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18)

InChI Key

FFZRIHVWNHTMJT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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